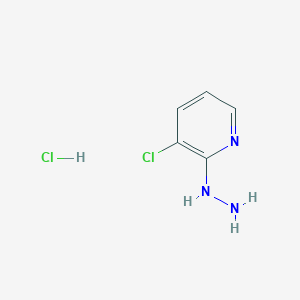

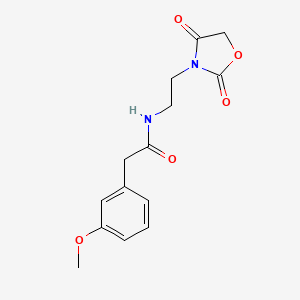

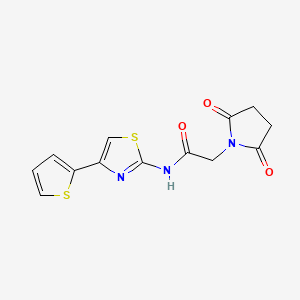

1-(4-Methoxybenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MPUP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPUP belongs to the class of urea-based compounds that have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Analytical Standards

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound with potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders, has been synthesized for use as an internal standard in LC–MS analysis for drug absorption and distribution studies. The synthesis of deuterium-labeled versions of this compound enables precise pharmacokinetic analyses by providing a stable internal standard with high chemical and isotope purity, facilitating the study of drug dynamics within biological systems (Liang et al., 2020).

Urea Derivatives from Natural Sources

Urea derivatives, including N-Benzyl-N'-(4-methoxybenzyl)urea, have been isolated from natural sources such as Pentadiplandra brazzeana, contributing to the understanding of naturally occurring compounds with potential therapeutic properties. These derivatives serve as a basis for further research into their biological activities and potential applications in medicine and pharmacology (Tsopmo et al., 1999).

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Compounds derived from 1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, such as N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in numerous cellular processes, including cell division and apoptosis. This inhibition suggests a potential for these compounds in the treatment of diseases where GSK-3β plays a pathological role, such as Alzheimer's disease and cancer (Lough et al., 2010).

Radiolabeling for PET Studies

The selective GSK-3β inhibitor AR-A014418 has been radiolabeled for use in positron emission tomography (PET) studies to investigate the brain's biochemical processes. Although its poor brain penetration limits its application in cerebral PET, the methodology developed for its synthesis and radiolabeling contributes to the broader field of radiopharmaceuticals, providing tools for non-invasive imaging of enzymatic activity in vivo (Vasdev et al., 2005).

Photophysical and Theoretical Studies

Substituted phenyl urea and thiourea derivatives have been synthesized and characterized for their anion recognition properties, demonstrating the versatility of urea-based compounds in creating functional materials with specific binding and sensing capabilities. These studies provide insights into the electronic properties of these compounds and their potential applications in sensing technologies and material science (Singh et al., 2016).

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)12-20-19(24)21-15-11-18(23)22(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMKTGAPPLBZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2513260.png)

![5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2513268.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)

![5-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2513282.png)